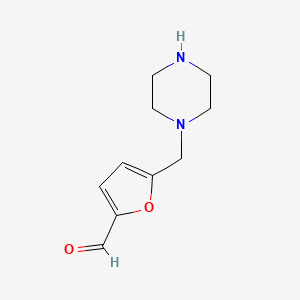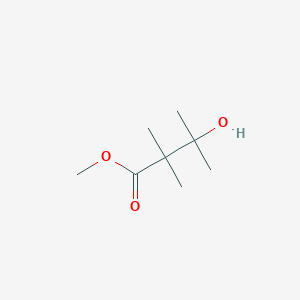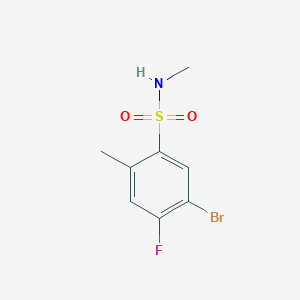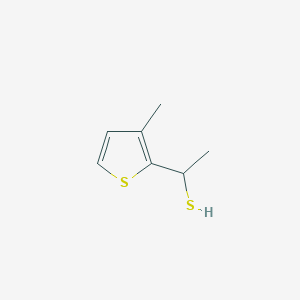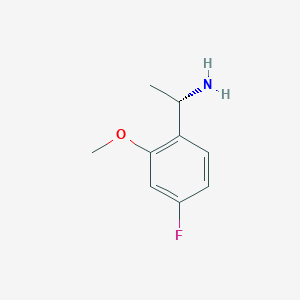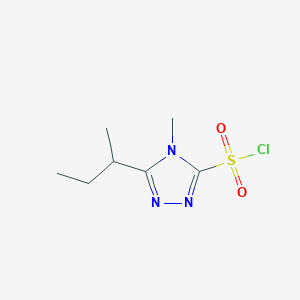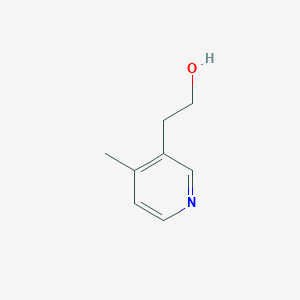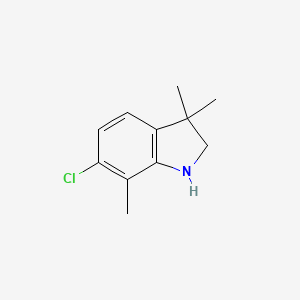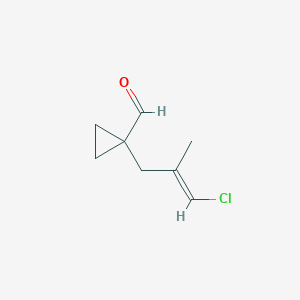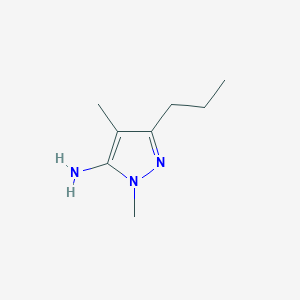![molecular formula C6H16N4O B15272547 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)
1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a guanidine group, which is known for its strong basicity and ability to form stable complexes with various molecules. The presence of a dimethylaminoethyl group further enhances its reactivity and potential utility in synthetic chemistry and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine typically involves the reaction of dimethylaminoethanol with a suitable guanidine precursor. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of a guanidine derivative . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of solid catalysts can enhance the efficiency of the reaction, reducing the need for extensive purification steps .
化学反応の分析
Types of Reactions: 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions may require catalysts or specific pH conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted guanidine derivatives with different functional groups.
科学的研究の応用
1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism by which 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form strong hydrogen bonds and ionic interactions with target molecules, modulating their activity. The dimethylaminoethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets effectively .
類似化合物との比較
2-(Dimethylamino)ethyl methacrylate: A related compound used in polymer synthesis and drug delivery systems.
N,N-Dimethylguanidine: Another guanidine derivative with similar basicity but different reactivity.
Dimethylaminoethanol: A precursor in the synthesis of various dimethylaminoethyl derivatives.
Uniqueness: 1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine stands out due to its unique combination of a guanidine group and a dimethylaminoethyl group, providing a balance of reactivity and stability. This makes it particularly useful in applications requiring strong basicity and the ability to form stable complexes with other molecules .
特性
分子式 |
C6H16N4O |
|---|---|
分子量 |
160.22 g/mol |
IUPAC名 |
1-[2-(dimethylamino)ethyl]-2-hydroxy-1-methylguanidine |
InChI |
InChI=1S/C6H16N4O/c1-9(2)4-5-10(3)6(7)8-11/h11H,4-5H2,1-3H3,(H2,7,8) |
InChIキー |
SCDNYWJKKVOOFG-UHFFFAOYSA-N |
異性体SMILES |
CN(C)CCN(C)/C(=N/O)/N |
正規SMILES |
CN(C)CCN(C)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)

